BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data of tert-Butyl azepan-3-
ylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: tert-Butyl azepan-3-ylcarbamate

Cat. No.: B153504

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for tert-butyl azepan-3-ylcarbamate. Due to the limited availability of public experimental
spectra for this specific compound, this document focuses on predicted Nuclear Magnetic
Resonance (NMR) data, anticipated Infrared (IR) absorption bands, and expected Mass
Spectrometry (MS) fragmentation patterns. The information herein serves as a valuable
resource for the identification and characterization of tert-butyl azepan-3-ylcarbamate in a
research and development setting.

Chemical Structure and Properties

o |[UPAC Name:tert-butyl N-(azepan-3-yl)carbamate[1]
e Molecular Formula: C11H22N202[1]

e Molecular Weight: 214.30 g/mol [1]

» Monoisotopic Mass: 214.168127949 Da[1]

o CAS Number: 454451-26-4[1]

Predicted Spectroscopic Data
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The following tables summarize the predicted and expected spectroscopic data for tert-butyl

azepan-3-ylcarbamate. This data is based on computational predictions and an analysis of the

characteristic spectral features of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR Data (Solvent: CDCls, 400 MHz)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.80 Broad m 1H CH-NHBoc
~3.00 - 2.80 m 2H CH2-NH (ring)
~2.70 - 2.50 m 2H CH2-NH (ring)
~1.90 - 1.50 m 6H Ring CH:z
1.45 s 9H C(CHs)s3
(variable) Broad s 1H NH (amine)
(variable) Broad s 1H NH (carbamate)

Predicted 3C NMR Data (Solvent: CDCls, 100 MHz)
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Chemical Shift (6, ppm)

Assignment

~156.0 C=0 (carbamate)
~79.5 C(CHs)s3

~53.0 CH-NHBoc
~48.0 CH2-NH (ring)
~46.0 CHz2-NH (ring)
~37.0 Ring CH:z

~30.0 Ring CH2

28.4 C(CHs)3

~27.0 Ring CH:z

Infrared (IR) Spectroscopy

The IR spectrum of tert-butyl azepan-3-ylcarbamate is expected to show characteristic

absorption bands for its carbamate and secondary amine functional groups.

Expected IR Absorption Bands

Wavenumber (cm~—2) Intensity Assignment

~3350 Medium N-H stretch (amine & amide)
2975 - 2850 Strong C-H stretch (aliphatic)
~1685 Strong C=0 stretch (carbamate)
~1520 Medium N-H bend (amide II)

~1250, ~1170 Strong C-O stretch (carbamate)

Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show a molecular ion peak corresponding

to its molecular weight, along with characteristic fragmentation patterns.
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Expected Mass Spectrometry Data

m/z Interpretation
214.17 [M]*, Molecular ion
158.13 [M - CaHs]*, Loss of isobutylene

[M - Boc]*, Loss of the tert-butoxycarbonyl
115.10

group

[M - CsHoNO2]*, Fragmentation of the azepane
100.09 _

ring
57.07 [CaHo]*, tert-butyl cation

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument-

specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL
of a suitable deuterated solvent (e.g., CDCls, DMSO-ds). Transfer the solution to an NMR
tube.

IH NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer.
Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation
delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans may
range from 8 to 64.

13C NMR Acquisition: Acquire the carbon spectrum on the same instrument. A proton-
decoupled experiment is standard. Typical parameters include a 30-45° pulse angle, a
spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a significantly higher
number of scans (e.g., 1024 or more) due to the low natural abundance of 13C.

Infrared (IR) Spectroscopy
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o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and
the crystal.

e Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record
the sample spectrum, typically in the range of 4000-400 cm~1. Co-adding 16 to 32 scans is
common to improve the signal-to-noise ratio. The background spectrum is automatically
subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final
concentration of 1-10 ug/mL in the same solvent. If precipitation occurs, the sample must be
filtered.[2]

e lonization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is
a common and suitable method for this type of molecule.

e Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated
molecule [M+H]*. The mass analyzer should be set to scan a range that includes the
expected molecular weight. For structural elucidation, tandem mass spectrometry (MS/MS)
can be performed by selecting the parent ion and subjecting it to collision-induced
dissociation (CID) to observe fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized organic compound like tert-butyl azepan-3-ylcarbamate.
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Caption: Workflow for the synthesis and spectroscopic characterization of an organic
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b153504?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/20745759
https://pubchem.ncbi.nlm.nih.gov/compound/20745759
https://www.researchgate.net/figure/FT-IR-spectra-of-3-amino-1-propanol-a-and-tert-butylN-3-hydroxypropyl-carbamate-b_fig11_258379428
https://www.benchchem.com/product/b153504#tert-butyl-azepan-3-ylcarbamate-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b153504#tert-butyl-azepan-3-ylcarbamate-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b153504#tert-butyl-azepan-3-ylcarbamate-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b153504#tert-butyl-azepan-3-ylcarbamate-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b153504?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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